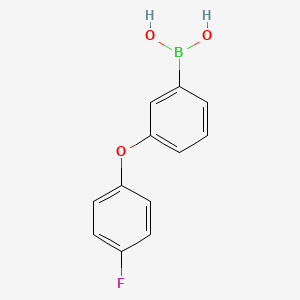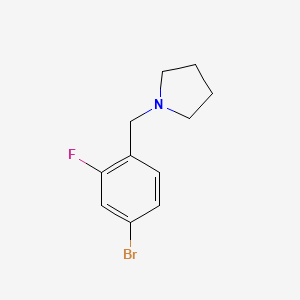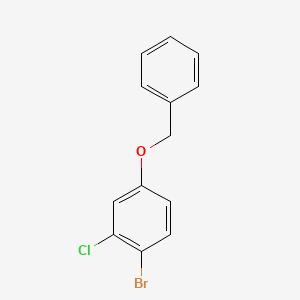
4-(Benzyloxy)-1-bromo-2-chlorobenzene
概要
説明
The compound "4-(Benzyloxy)-1-bromo-2-chlorobenzene" is a benzene derivative that is characterized by the presence of bromo and chloro substituents on the benzene ring, as well as a benzyloxy group. This structure suggests potential applications in various chemical syntheses and possibly in the development of materials with specific properties.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, nucleophilic substitution, and elimination reactions. For instance, a related compound, "4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene," was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through elimination, reduction, and bromination reactions . Similarly, the synthesis of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" would likely follow a comparable synthetic route, with careful consideration of the order of introduction of substituents to preserve the desired functional groups.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be significantly influenced by the nature and position of the substituents. For example, the crystal structure of a bromo analogue of a chlorobenzene derivative showed a significant twist between the benzene rings due to the presence of the bromo substituent . The structure of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" would also be expected to exhibit unique geometric features, which could be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of a benzyloxy group in "4-(Benzyloxy)-1-bromo-2-chlorobenzene" could influence its reactivity, making it a potential candidate for further functionalization. For example, the Wittig-Horner reaction was used to synthesize "1-Bromo-4-(2,2-diphenylvinyl)benzene" from a related bromobenzene compound . Such reactions could be applicable to "4-(Benzyloxy)-1-bromo-2-chlorobenzene" for the synthesis of novel organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be studied using various spectroscopic and computational methods. For instance, the vibrational spectra of "2-bromo-1,4-dichlorobenzene" were investigated using experimental and theoretical methods, revealing insights into its electronic density and local reactivity properties . Similarly, the properties of "4-(Benzyloxy)-1-bromo-2-chlorobenzene" could be explored through density functional theory (DFT) calculations and spectroscopic techniques such as NMR and IR to understand its electronic structure, reactivity, and potential nonlinear optical properties.
科学的研究の応用
Synthesis of Novel Chalcones Derivatives
- Scientific Field: Pharmaceutical and Medicinal Chemistry .
- Application Summary: Chalcones derivatives, including 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . They were synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application: The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Benzyloxy-3-methoxybenzaldehyde was used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Methods of Application: 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The product was used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid and in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) provide this information.
将来の方向性
This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.
特性
IUPAC Name |
1-bromo-2-chloro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHQPWNKOXREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624706 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
CAS RN |
729590-57-2 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)
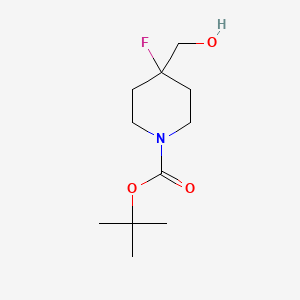

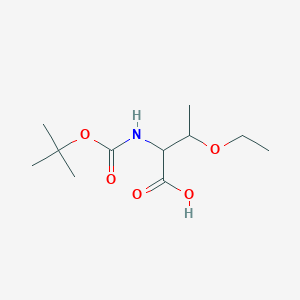
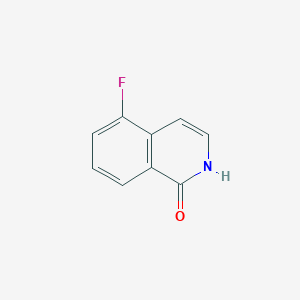
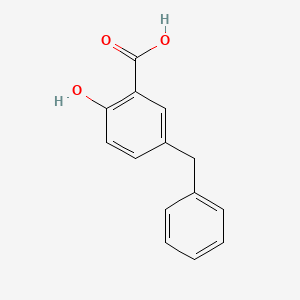
![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)





